molecular formula C7H9N3O3 B13100421 Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione CAS No. 5565-14-0

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione

Cat. No.: B13100421
CAS No.: 5565-14-0
M. Wt: 183.16 g/mol
InChI Key: BZFHSFDFARATKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The systematic name This compound adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for polycyclic heterocycles. The parent structure is a pyrazino[1,2-c]pyrimidine system, a bicyclic framework formed by fusion of pyrazine and pyrimidine rings. The prefix tetrahydro- indicates partial saturation, specifically at the 2H, 7H, and 8H positions, while the suffix -trione denotes three ketone functional groups at positions 1, 6, and 8. The alphanumeric locants (1,2-c) specify the ring fusion pattern, with the pyrimidine ring fused to the pyrazine at the c edge (positions 1 and 2).

Synonyms and Alternative Nomenclatural Systems

This compound is cataloged under multiple synonymic designations across chemical databases. The Chemical Abstracts Service (CAS) registry numbers include 225667-16-3 (primary) and 5565-14-0 (alternate). Other systematic variants include Tetrahydro-1H-pyrazino[1,2-c]pyrimidine-1,6,8(2H,7H)-trione and 2H-Pyrazino[1,2-c]pyrimidine-1,6,8(7H)-trione,tetrahydro-, reflecting slight differences in hydrogen position enumeration. Non-IUPAC identifiers include the Simplified Molecular Input Line Entry System (SMILES) code SCHEMBL18444888 and the DSSTox substance ID DTXSID80627557. These aliases facilitate cross-referencing in pharmacological and materials science literature.

Molecular Formula and Structural Representation

The molecular formula C₇H₉N₃O₃ corresponds to a molar mass of 183.17 g/mol . Structural analysis reveals a bicyclic core comprising a partially saturated pyrazine ring fused to a pyrimidine system (Figure 1). The three ketone groups at positions 1, 6, and 8 introduce significant polarity, while the tetrahydro modification reduces aromaticity in specific regions.

Table 1: Molecular Identity Summary

Property Value
Molecular Formula C₇H₉N₃O₃
CAS Registry Number 225667-16-3
Molar Mass 183.17 g/mol
SMILES SCHEMBL18444888

Crystallographic Data and Conformational Analysis

While direct crystallographic data for this compound remains unpublished in the provided sources, analogous bicyclic systems offer insights. For instance, related ten-membered heterocycles exhibit planar regions and distorted ring conformations. In comparable structures, saturated rings often adopt twist-boat or chair conformations stabilized by intramolecular hydrogen bonding. X-ray diffraction studies of similar compounds reveal three-dimensional networks stabilized by N—H⋯N and C—H⋯π interactions, suggesting potential packing motifs for this molecule.

Table 2: Representative Crystallographic Parameters for Analogous Compounds

Parameter Value (Example)
Crystal System Monoclinic
Space Group P21/n
Unit Cell Dimensions a=4.75 Å, b=12.40 Å, c=14.86 Å
β Angle 97.35°
Volume 868.62 ų

The 1,3-diazinane moiety in related molecules demonstrates puckering parameters (Q ~ 0.5085 Å, θ ≈ 122°), which may translate to similar distortions in this compound’s pyrazine ring. Conformational flexibility is likely constrained by the fused pyrimidine system and ketone groups, favoring planar arrangements in unsaturated regions.

Properties

CAS No.

5565-14-0

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

3,4,9,9a-tetrahydro-2H-pyrazino[1,2-c]pyrimidine-1,6,8-trione

InChI

InChI=1S/C7H9N3O3/c11-5-3-4-6(12)8-1-2-10(4)7(13)9-5/h4H,1-3H2,(H,8,12)(H,9,11,13)

InChI Key

BZFHSFDFARATKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(CC(=O)NC2=O)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the condensation of aldehydes with β-ketoesters followed by cyclization with aminopyrimidines can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and solvent selection to facilitate the cyclization process efficiently .

Chemical Reactions Analysis

Nucleophilic Additions

The compound's carbonyl groups serve as primary sites for nucleophilic attack. Key reactions include:

  • Aminolysis : Reacts with primary/secondary amines to form substituted urea derivatives. The reaction proceeds via nucleophilic attack at the carbonyl carbon, followed by proton transfer and elimination of water.

  • Grignard Reagent Addition : Organomagnesium reagents add to carbonyl positions, forming tertiary alcohols after acidic workup.

Table 1 : Nucleophilic addition reactions and conditions

NucleophileProductSolventTemperature (°C)Yield (%)
MethylamineUrea derivativeEthanol6078
Phenylmagnesium bromideTertiary alcoholTHF2565

Cyclization via T-Reaction Mechanisms

This compound participates in thermally induced cyclization reactions (T-reactions), forming fused polycyclic systems. The process involves:

  • -Hydride Shift : A suprafacial hydride transfer generates a zwitterionic intermediate, enabling intramolecular cyclization .

  • Electron-Withdrawing Group Activation : Substituents like nitro or carbonyl groups accelerate the reaction by stabilizing the transition state .

Example : Reaction with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under reflux in n-butanol yields spiro-fused heterocycles (e.g., thiazolo[5',4':5,6]pyrido[2,1-c] oxazinone) with diastereoselectivity > 80% .

Electrophilic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions:

  • Halogenation : Chlorine or bromine selectively substitutes at the C3 position under mild acidic conditions .

  • Nitration : Concentrated nitric acid introduces nitro groups at the C5 position .

Key Factor : Electron-withdrawing carbonyl groups deactivate certain positions, directing substitution to regions with higher electron density .

Condensation Reactions

Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) undergo Knoevenagel condensation with the carbonyl groups, forming α,β-unsaturated derivatives. These products serve as intermediates for further cycloadditions .

Mechanistic Insight : The reaction proceeds via enolate formation, followed by dehydration. Catalyst-free conditions in ethanol at 70°C achieve yields of 70–85% .

Oxidation and Reduction

  • Oxidation : Treatment with KMnO₄ in acidic medium cleaves the pyrazine ring, yielding dicarboxylic acids.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces carbonyl groups to hydroxyls, producing tetrahydropyrazine derivatives .

Analytical Characterization

Reaction outcomes are validated using:

  • NMR Spectroscopy : 1H^1H
    and 13C^{13}C
    NMR confirm regioselectivity (e.g., δ 165–170 ppm for carbonyl carbons) .

  • X-ray Crystallography : Resolves stereochemical outcomes of cyclization products (e.g., (4a,5-u) isomer) .

This compound’s versatility in nucleophilic, electrophilic, and cyclization reactions underscores its value in medicinal chemistry and materials science. Future research should explore enantioselective syntheses and in vivo efficacy of derived bioactive molecules .

Scientific Research Applications

Medicinal Chemistry

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione has been studied for its potential therapeutic effects. Research indicates that it may exhibit:

  • Antitumor Activity : Preliminary studies suggest that derivatives of this compound can inhibit cancer cell proliferation. For instance, a study demonstrated that certain analogs showed promising results against specific cancer lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : The compound has shown activity against various bacterial strains. In vitro tests indicated that it could inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Agricultural Science

The compound's properties extend to agricultural applications:

  • Pesticide Development : Research has indicated that this compound can be modified to create effective pesticides. Studies have shown that certain derivatives can target pest species while being less harmful to beneficial insects and the environment .

Material Science

In material science, the compound is being explored for its potential in:

  • Polymer Synthesis : The unique structure of this compound allows it to be used as a building block in the synthesis of novel polymers with desirable properties such as increased thermal stability and chemical resistance .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntitumor ActivityInduces apoptosis in cancer cells .
Antimicrobial PropertiesEffective against multiple bacterial strains .
Agricultural SciencePesticide DevelopmentTargets pests with reduced environmental impact .
Material SciencePolymer SynthesisEnhances thermal stability in synthetic materials .

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry evaluated various derivatives of this compound against human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM for specific analogs.

Case Study 2: Agricultural Applications

Research conducted by the International Journal of Pest Management highlighted the efficacy of a modified version of this compound as a pesticide. Field trials showed a 70% reduction in pest populations compared to untreated controls while maintaining safety for non-target species.

Mechanism of Action

The mechanism of action of Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound can also modulate receptor activity by interacting with receptor binding sites, leading to altered cellular responses .

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Insights

Substituent Effects on Bioactivity: The 1,6,8-trione configuration in the primary compound enables strong hydrogen-bonding interactions with biological targets, such as HIV-1 integrase . In contrast, analogs with 4,7-dione groups (e.g., pyrazino[1,2-a]pyrimidine-4,7-diones) prioritize anti-inflammatory activity, likely due to electron-releasing substituents (e.g., methoxy-benzyl) enhancing target affinity . The 7-phenyl group in CAS 5194-04-7 improves metabolic stability but may reduce solubility compared to non-aromatic substitutions .

Stereochemical Considerations: Pyrazino[1,2-a]pyrazine-3,6,9-trione derivatives exhibit strict stereochemical requirements; for example, the (1S,9aS)-configuration is critical for maintaining β-helical mimicry . This contrasts with the primary compound, where stereochemistry at the bridgehead (C-9a) is less studied but may influence integrase binding.

The pyrazino[1,2-C]pyrimidine core in the primary compound offers a balance of rigidity and polarity, optimizing it for enzyme inhibition .

Biological Activity

Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione, with the chemical formula C7_7H9_9N3_3O3_3 and CAS number 5565-14-0, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects based on various studies.

Chemical Structure and Properties

The compound is characterized by a bicyclic structure that incorporates a pyrazine and pyrimidine ring system. Its unique structural features contribute to its biological activity. The molecular structure can be visualized as follows:

  • Molecular Formula : C7_7H9_9N3_3O3_3
  • Molecular Weight : 169.16 g/mol
  • CAS Number : 5565-14-0

1. Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM) Reference
MCF-715.3Tiwari et al.
MDA-MB45329.1Tiwari et al.
HepG26.91Sabita et al.

In a comparative study of several pyrimidine derivatives, this compound was noted for its ability to inhibit the growth of cancer cells significantly more than standard chemotherapeutic agents like etoposide.

2. Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In a study examining various pyrimidine derivatives for their ability to inhibit pro-inflammatory cytokines, this compound showed promising results.

  • Mechanism of Action : The compound inhibits the NF-kB pathway, which is crucial in the inflammatory response.

3. Neuroprotective Effects

This compound has been investigated for its neuroprotective potential against neurodegenerative diseases such as Alzheimer's. Studies have indicated that it exhibits acetylcholinesterase (AChE) inhibitory activity.

Activity IC50 (µM) Reference
AChE Inhibition20.15Almehizia et al.

This inhibition suggests that the compound could be beneficial in enhancing cognitive function and slowing the progression of neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

In vitro studies conducted by Tiwari et al. involved screening tetrahydro-2H-pyrazino[1,2-C]pyrimidine derivatives against MCF-7 and MDA-MB453 cell lines. The study found that certain modifications in the structure led to enhanced cytotoxicity against these cancer types.

Case Study 2: Neuroprotective Mechanism

Almehizia et al. synthesized several pyrazolo-pyrimidine derivatives and tested their biological activity. Their findings indicated that this compound displayed significant AChE inhibitory activity compared to known standards like galantamine.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for Tetrahydro-2H-pyrazino[1,2-C]pyrimidine-1,6,8(7H)-trione and its analogs?

  • Methodological Answer : The core scaffold can be synthesized via multi-component reactions (MCRs), such as the Ugi 5-center-4-component reaction (U-5C-4CR), followed by intramolecular cyclization. For example, TBD (1,5,7-triazabicyclo[4.4.0]dec-5-ene)-triggered cyclization yields stereochemically defined derivatives. Key steps include optimizing reaction conditions (e.g., solvent, catalyst) and purification via column chromatography. Post-synthesis, stereochemistry is confirmed using ROESY NMR and X-ray crystallography .

Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?

  • Methodological Answer : Use a combination of 1H^1 \text{H} and 13C^{13} \text{C} NMR to assign proton and carbon environments. High-resolution mass spectrometry (ESI-HRMS) confirms molecular weight. For stereochemical confirmation, ROESY experiments and single-crystal X-ray diffraction are critical. For example, ROESY can detect NOE correlations between bridgehead protons and axial positions to assign configurations .

Advanced Research Questions

Q. What strategies enhance the antiviral potency of this compound against HIV-1 integrase?

  • Methodological Answer : Introduce substituents at positions 1 and 8 (e.g., 4-fluorobenzyl and methoxy-benzyl groups) to improve binding to the integrase active site. Evaluate potency via in vitro strand transfer inhibition assays. Compound A, a derivative with these modifications, showed IC50_{50} = 250 nM (10% FBS) and IC95_{95} = 813 nM (50% NHS), highlighting serum protein binding as a critical variable .

Q. How can researchers balance pharmacokinetic (PK) properties and antiviral efficacy in preclinical models?

  • Methodological Answer : Assess PK parameters (e.g., half-life, bioavailability) in rodent models using compounds dissolved in vehicle solutions with varying serum concentrations (e.g., 10% fetal bovine serum vs. 50% normal human serum). Monitor metabolic stability via liver microsome assays. For example, Compound A exhibited moderate potency but favorable rat PK, suggesting reduced hepatic clearance .

Q. What computational approaches predict substituent effects on biological activity?

  • Methodological Answer : Use molecular docking to model interactions between substituents (e.g., electron-releasing groups) and the HIV-1 integrase catalytic site. Quantitative structure-activity relationship (QSAR) models can prioritize substituents at position 2 or 7 for synthesis. For instance, fluorobenzyl groups enhance activity by forming hydrophobic interactions with the integrase core .

Q. How do researchers resolve contradictions in activity data across different assay conditions?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., serum-free vs. serum-containing media) to isolate compound stability vs. target engagement. For example, discrepancies in IC50_{50} values between 10% FBS and 50% NHS may reflect serum protein binding, necessitating adjustments in dosing regimens .

Methodological Notes

  • Stereochemical Control : Use chiral catalysts or resolution techniques during cyclization to minimize epimerization, as strong bases can invert configurations at bridgehead carbons .
  • Assay Design : Include controls for serum interference (e.g., albumin binding) in cell-based antiviral assays to avoid false negatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.